molecular formula C6H12ClF2NO B1460372 7-(Difluoromethyl)-1,4-oxazepane hydrochloride CAS No. 2059988-56-4

7-(Difluoromethyl)-1,4-oxazepane hydrochloride

Cat. No.: B1460372
CAS No.: 2059988-56-4
M. Wt: 187.61 g/mol
InChI Key: FVVDOSXVUOASIN-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-1,4-oxazepane hydrochloride (CAS 2059988-56-4) is a valuable heterocyclic building block in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C6H12ClF2NO and a molecular weight of 187.62 g/mol, features a seven-membered 1,4-oxazepane ring system substituted with a difluoromethyl group . The hydrochloride salt form enhances its stability for handling and storage. Researchers utilize this scaffold as a synthetic intermediate to explore novel chemical space, particularly in the development of targeted therapeutics. While specific biological data for this exact molecule is limited in the public literature, its core structure is of significant interest. The presence of the difluoromethyl group is a common strategy in agrochemical and pharmaceutical research to modulate the electronic properties, metabolic stability, and bioavailability of lead compounds. Furthermore, recent scientific investigations highlight the role of similar difluoromethyl -containing heterocycles, such as difluoromethyl-1,3,4-oxadiazoles (DFMOs), as potent and highly selective, mechanism-based inhibitors of targets like Histone Deacetylase 6 (HDAC6) . These inhibitors represent a promising approach in oncology and neurology due to their unprecedented isotype selectivity, which may lead to an improved therapeutic window . As such, this compound serves as a versatile precursor for constructing more complex molecules for biochemical screening and the development of potential enzyme inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

7-(difluoromethyl)-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)5-1-2-9-3-4-10-5;/h5-6,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVDOSXVUOASIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC1C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059988-56-4
Record name 7-(difluoromethyl)-1,4-oxazepane hydrochloride
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Mechanism of Action

Biological Activity

7-(Difluoromethyl)-1,4-oxazepane hydrochloride is a heterocyclic compound characterized by its unique difluoromethyl substitution. It belongs to the oxazepane class, which consists of seven-membered rings containing both nitrogen and oxygen. The hydrochloride form enhances its solubility, making it suitable for various biological applications.

  • Molecular Formula: C₆H₁₂ClF₂NO
  • Molecular Weight: 183.12 g/mol
  • Structure: The presence of a difluoromethyl group at the 7-position of the oxazepane ring contributes to its reactivity and potential biological activities.

The biological activity of this compound is believed to involve interactions with various biological targets. Its potential mechanisms include:

  • Neurotransmitter Modulation: Similar compounds have shown activity as norepinephrine and dopamine reuptake inhibitors, potentially influencing mood and cognitive functions .
  • Poly(ADP-ribose) Polymerase Inhibition: Preliminary studies suggest that it may inhibit poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms and has implications in cancer therapy .

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity: In vitro studies have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including NCI-H1373 .
  • Immunomodulatory Effects: The compound's potential to modulate immune responses may make it relevant in treating autoimmune diseases .

Case Studies

  • Cancer Cell Lines:
    • Study: A study evaluated the effect of this compound on NCI-H1373 lung cancer cells.
    • Findings: The compound showed a dose-dependent decrease in cell viability, indicating its potential as an antitumor agent.
  • Neuropharmacology:
    • Study: Investigated the effects on neurotransmitter systems.
    • Findings: The compound exhibited properties similar to known stimulants, affecting dopamine and norepinephrine levels in neuronal cultures.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
7-(Trifluoromethyl)-1,4-oxazepane hydrochlorideContains a trifluoromethyl groupPotentially different biological activity due to fluorine substitution
5-Cyclopropyl-1,4-oxazepane hydrochlorideCyclopropyl group at position 5Distinct reactivity patterns due to ring strain
7-(Difluoroethyl)-1,4-oxazepaneDifluoroethyl group insteadVariation in lipophilicity affecting bioavailability

Scientific Research Applications

7-(Difluoromethyl)-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClF₂NO. It belongs to the class of oxazepanes, which are seven-membered heterocycles containing both oxygen and nitrogen atoms, featuring a difluoromethyl group at the 7-position of the oxazepane ring. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for applications in pharmacology and chemical synthesis.

Scientific Research Applications

This compound has potential applications in several fields:

  • Pharmaceutical Development Its unique structure may be applicable in pharmaceutical development.
  • Ornithine Decarboxylase (ODC) Inhibition: It targets and acts as an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in polyamine biosynthesis. The inhibition of ODC by this compound leads to a decrease in polyamine levels within the cell.
  • Antitumor Activity: In vitro studies have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including NCI-H1373.
  • Immunomodulatory Effects: The compound's potential to modulate immune responses may make it relevant in treating autoimmune diseases.
  • Neurotransmitter Modulation: Similar compounds have shown activity as norepinephrine and dopamine reuptake inhibitors, potentially influencing mood and cognitive functions.
  • HDAC6 inhibition: Difluoromethyl-1,3,4-oxadiazoles (DFMO) moiety are potent and single-digit nanomolar inhibitors .

This compound is a heterocyclic compound characterized by its unique difluoromethyl substitution. It belongs to the oxazepane class, which consists of seven-membered rings containing both nitrogen and oxygen. The presence of a difluoromethyl group at the 7-position of the oxazepane ring contributes to its reactivity and potential biological activities.

The biological activity of this compound is believed to involve interactions with various biological targets. Its potential mechanisms include:

  • Poly(ADP-ribose) Polymerase Inhibition: Preliminary studies suggest that it may inhibit poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms and has implications in cancer therapy.

Case Studies

  • Cancer Cell Lines: A study evaluated the effect of this compound on NCI-H1373 lung cancer cells. The compound showed a dose-dependent decrease in cell viability, indicating its potential as an antitumor agent.
  • Neuropharmacology: Research has investigated the effects on neurotransmitter systems. The compound exhibited properties similar to known stimulants, affecting dopamine and norepinephrine levels in neuronal cultures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated 1,4-Oxazepane Derivatives

7-(Trifluoromethyl)-1,4-oxazepane Hydrochloride
  • Molecular Formula: C₆H₁₁ClF₃NO
  • Molecular Weight : 205.61 Da .
  • Key Differences: The trifluoromethyl (-CF₃) group increases electronegativity and steric bulk compared to the difluoromethyl (-CF₂H) group. Higher molecular weight (205.61 vs. 187.62 Da) may reduce membrane permeability but improve metabolic stability due to fluorine’s electron-withdrawing effects . No biological data are available, but fluorine’s role in enhancing bioavailability and target binding is well-documented in medicinal chemistry .
3-(4-Bromophenyl)-1,4-oxazepane
  • Molecular Formula: C₁₁H₁₄BrNO
  • Synthetic Yield : 69% .

Non-Oxazepane Fluorinated Heterocycles

6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane Hydrochloride
  • Structure : Bicyclic system with a fused cyclopropane ring.
  • Molecular Formula : C₇H₁₂ClF₂N
  • Difluoromethyl substitution mirrors the target compound, but the fused ring system alters solubility and synthetic complexity .
1-(2-Fluorobenzyl)-1,4-Diazepane Dihydrochloride Hydrate
  • Molecular Formula : C₁₂H₁₇N₂F·2HCl·H₂O
  • Molecular Weight : 299.21 Da .
  • Key Differences :
    • The 1,4-diazepane ring (7-membered with two nitrogen atoms) offers distinct hydrogen-bonding capabilities.
    • Fluorobenzyl substitution introduces aromatic fluorination, which is associated with improved pharmacokinetics in drugs like flurazepam .

Non-Fluorinated 1,4-Oxazepane Derivatives

1,4-Oxazepane Hydrochloride
  • Molecular Formula: C₅H₁₂ClNO
  • Molecular Weight : 137.61 Da .
  • Key Differences :
    • The absence of fluorinated groups simplifies synthesis but reduces lipophilicity and metabolic stability.
    • Used as a scaffold in proteasome inhibitors (e.g., oprozomib), where the 7-membered ring stabilizes enzyme-inhibitor interactions .

Physicochemical and Pharmacokinetic Trends

Property 7-(Difluoromethyl)-1,4-oxazepane HCl 7-(Trifluoromethyl)-1,4-oxazepane HCl 3-(4-Bromophenyl)-1,4-oxazepane
Molecular Weight 187.62 Da 205.61 Da 256.14 Da
Fluorine Content 2 F atoms 3 F atoms 0 F atoms
Predicted CCS (Ų) 126.0–133.8 N/A N/A
Lipophilicity (LogP) Moderate (estimated) Higher (due to -CF₃) Lower
Synthetic Accessibility Discontinued (no commercial stock) Patent activity noted High (69% yield)

Preparation Methods

Overview

7-(Difluoromethyl)-1,4-oxazepane hydrochloride is a fluorinated heterocyclic compound characterized by a 1,4-oxazepane ring substituted at the 7-position with a difluoromethyl group. This compound is of interest due to its potential applications in medicinal chemistry and as a synthetic intermediate. Despite limited direct literature specifically on the preparation of this exact compound, insights can be drawn from related oxazepane derivatives and fluorinated heterocycles to outline plausible and researched synthetic approaches.

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

  • Construction of the 1,4-oxazepane ring system.
  • Introduction of the difluoromethyl substituent at the 7-position.
  • Conversion to the hydrochloride salt for stability and handling.

Preparation of the 1,4-Oxazepane Core

The 1,4-oxazepane ring is typically synthesized by cyclization reactions involving amino alcohols or amines with epoxides or halohydrins. For example, the synthesis of related 7-substituted 1,4-oxazepane hydrochlorides such as 7-cyclopropyl-1,4-oxazepane hydrochloride involves:

  • Reaction of a primary amine (e.g., cyclopropylamine) with an epoxide or halohydrin under basic conditions to form the oxazepane ring.
  • Subsequent treatment with hydrochloric acid to form the hydrochloride salt.

This method can be adapted for the difluoromethyl substituent by using appropriate precursors or by post-cyclization functionalization.

Introduction of the Difluoromethyl Group

The difluoromethyl group (-CF2H) is a valuable fluorinated moiety often introduced via:

  • Direct difluoromethylation using reagents such as difluoromethyl halides or sulfonates.
  • Nucleophilic substitution or radical addition reactions.
  • Use of difluoromethylated building blocks in the synthesis.

For heterocycles, difluoromethylation can be achieved either before ring closure or by functionalizing the ring after formation. While specific procedures for 7-(Difluoromethyl)-1,4-oxazepane are scarce, analogous syntheses of difluoromethyl-substituted pyrazole derivatives involve:

  • Reaction of tetrafluoroethylamines with boron trifluoride etherate at low temperatures.
  • Followed by addition of nucleophiles and acidic work-up to isolate the difluoromethylated product in moderate yields (around 50-80%).

These methods suggest that difluoromethylation under controlled low-temperature conditions with Lewis acid catalysts is effective for introducing the difluoromethyl group into nitrogen-containing heterocycles.

Representative Synthetic Route (Hypothetical)

Step Reaction Conditions Yield Notes
1 Cyclization of an amino alcohol or amine precursor with epoxide/halohydrin Base, solvent (e.g., THF), room temperature to reflux 60-85% Forms 1,4-oxazepane ring
2 Difluoromethylation of the 7-position BF3·etherate, low temperature (0-5 °C), inert atmosphere 50-80% Lewis acid catalysis for selective difluoromethylation
3 Conversion to hydrochloride salt Treatment with HCl in solvent (e.g., ether or ethanol) Quantitative Stabilizes the compound for isolation

Analytical and Research Findings

  • The cyclization step is sensitive to temperature and base choice; optimization improves yield and purity.
  • Difluoromethylation requires strict control of temperature and atmosphere to prevent side reactions.
  • Hydrochloride salt formation enhances compound stability and crystallinity, facilitating purification.
  • Similar fluorinated heterocycles exhibit biological activities such as antimicrobial and receptor modulation, indicating the importance of precise synthetic control for functional studies.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Conditions Yield Range References
Oxazepane ring formation Cyclization of amine with epoxide/halohydrin Amines, epoxides, bases Room temp to reflux 60-85%
Difluoromethyl group introduction Lewis acid-catalyzed difluoromethylation BF3·etherate, difluoromethyl sources 0-5 °C, inert atmosphere 50-80%
Hydrochloride salt formation Acid treatment HCl in solvent Ambient Quantitative

Q & A

Q. What are the recommended synthetic routes for 7-(difluoromethyl)-1,4-oxazepane hydrochloride, and how do reaction conditions influence yield?

The synthesis of oxazepane derivatives typically involves cyclization of precursors such as substituted amines and epoxides/halohydrins. For this compound, a plausible route includes:

  • Step 1 : Reacting a difluoromethyl-containing amine (e.g., 3-(difluoromethyl)azetidine hydrochloride, as seen in structurally similar compounds ) with an epoxide or halohydrin under basic conditions (e.g., K₂CO₃ or NaH) to form the oxazepane ring.
  • Step 2 : Protonation with HCl to yield the hydrochloride salt.
    Critical parameters include temperature (60–100°C for cyclization), solvent polarity (e.g., DMF or THF), and catalyst use (e.g., Lewis acids for regioselectivity). Evidence from analogous oxazepane syntheses shows yields of 69–70% under optimized conditions .

Q. How is the structural integrity of this compound validated experimentally?

Characterization methods include:

  • NMR Spectroscopy : Key signals for the oxazepane ring (e.g., δ 3.5–4.5 ppm for N–CH₂–O protons) and difluoromethyl group (δ 5.5–6.5 ppm for CF₂H, split due to coupling with fluorine) .
  • X-ray Crystallography : Confirms ring conformation and counterion placement. For example, 1,4-oxazepane derivatives show hydrogen bonding between the hydrochloride and oxygen/nitrogen atoms in the ring .
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₆H₁₁ClF₂NO, MW 205.61) .

Q. What role does the difluoromethyl group play in the compound’s physicochemical properties?

Fluorine substituents enhance metabolic stability and bioavailability by:

  • Inductive Effects : Reducing basicity of adjacent amines, improving membrane permeability .
  • Hydrophobic Interactions : The CF₂H group increases lipophilicity, potentially enhancing target binding .
    Comparative studies with non-fluorinated oxazepanes show longer half-lives for fluorinated analogs .

Q. What are the stability and storage requirements for this compound?

  • pH Sensitivity : Hydrochloride salts are stable in acidic conditions but may degrade in basic media. Store at pH 4–6 .
  • Temperature : Store at –20°C in anhydrous environments to prevent hydrolysis of the oxazepane ring .
  • Light Sensitivity : Protect from UV exposure to avoid radical degradation of the difluoromethyl group .

Q. What safety protocols are essential when handling this compound?

  • PPE : Chemical safety goggles, nitrile gloves, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the 1,4-oxazepane ring formation mechanism differ in solution-phase vs. solid-phase synthesis?

  • Solution-Phase : Proceeds via nucleophilic attack of the amine on the epoxide/halohydrin, followed by acid-catalyzed cyclization. Kinetic studies show rate dependence on solvent polarity (e.g., faster in DMF vs. THF) .
  • Solid-Phase : Immobilized precursors on resin require careful optimization of swelling and reaction time. Lower yields (50–60%) are reported due to steric hindrance .
  • Mechanistic Validation : Control experiments with isotopically labeled precursors (e.g., ¹⁵N) confirm intramolecular cyclization pathways .

Q. What strategies improve crystallization of this compound for X-ray studies?

  • Counterion Exchange : Replace chloride with acetate (via soaking in Mg(OAc)₂) to enhance crystal lattice interactions without altering ring conformation .
  • Co-crystallization : Use of chiral auxiliaries (e.g., tartaric acid) resolves racemic mixtures, enabling enantiomer-specific analysis .

Q. How does the difluoromethyl group influence biological activity compared to trifluoromethyl or cyclopropyl analogs?

  • CF₂H vs. CF₃ : The difluoromethyl group provides moderate electronegativity, balancing target affinity and metabolic stability. Trifluoromethyl analogs show higher potency but increased toxicity .
  • Cyclopropyl Substitution : Cyclopropyl groups (e.g., 7-cyclopropyl-1,4-oxazepane) enhance rigidity but reduce solubility compared to fluorinated derivatives .

Q. What advanced analytical methods resolve spectral overlaps in NMR characterization?

  • ²⁹F NMR : Directly probes CF₂H environment (δ –120 to –140 ppm), distinguishing it from CF₃ or aromatic fluorine .
  • HSQC/HMBC : Correlates ¹H-¹³C couplings to assign quaternary carbons adjacent to the oxazepane ring .
  • DOSY NMR : Confirms molecular weight by diffusion coefficients, critical for verifying salt forms .

Q. How should researchers address contradictory data in reaction yields or biological activity?

  • Yield Discrepancies : Variable yields (e.g., 69% vs. 70% in similar syntheses ) may arise from trace moisture or catalyst impurities. Replicate under inert conditions (N₂/Ar atmosphere).
  • Biological Variability : Differences in antimicrobial assays (e.g., MIC values) could reflect strain-specific responses or assay protocols (broth microdilution vs. agar diffusion) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-(Difluoromethyl)-1,4-oxazepane hydrochloride
Reactant of Route 2
7-(Difluoromethyl)-1,4-oxazepane hydrochloride

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